molecular formula C21H20BrN3O4 B15056398 (Z)-N-(1-Bromo-1-(2-nitrophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide

(Z)-N-(1-Bromo-1-(2-nitrophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide

Cat. No.: B15056398
M. Wt: 458.3 g/mol
InChI Key: KTYQKHKOSHYSAA-HNENSFHCSA-N
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Description

(Z)-N-(1-Bromo-1-(2-nitrophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide is a complex organic compound that features a bromine atom, a nitrophenyl group, a piperidine ring, and a benzamide moiety. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(1-Bromo-1-(2-nitrophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the nitrophenyl intermediate: Starting with a nitrobenzene derivative, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Formation of the enone intermediate: The nitrophenyl intermediate can be reacted with an appropriate ketone in the presence of a base to form the enone structure.

    Piperidine addition: The enone intermediate can then undergo nucleophilic addition with piperidine to form the piperidinyl enone.

    Formation of the final product: The final step involves the coupling of the piperidinyl enone with benzamide under suitable conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the enone moiety.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could yield a variety of functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(1-Bromo-1-(2-nitrophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical transformations.

Biology

In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents. The presence of the nitrophenyl and piperidine groups suggests potential interactions with biological targets.

Medicine

In medicinal chemistry, such compounds may be explored for their therapeutic potential. The combination of functional groups could provide activity against various diseases, including cancer, infections, and neurological disorders.

Industry

In the industrial sector, these compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals. Their reactivity and functional diversity make them valuable intermediates in various manufacturing processes.

Mechanism of Action

The mechanism of action of (Z)-N-(1-Bromo-1-(2-nitrophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity. The nitrophenyl group could participate in electron transfer reactions, while the piperidine ring might enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    (Z)-N-(1-Bromo-1-(2-nitrophenyl)-3-oxo-3-(morpholin-1-yl)prop-1-en-2-yl)benzamide: Similar structure with a morpholine ring instead of piperidine.

    (Z)-N-(1-Bromo-1-(2-nitrophenyl)-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl)benzamide: Similar structure with a pyrrolidine ring instead of piperidine.

Uniqueness

The uniqueness of (Z)-N-(1-Bromo-1-(2-nitrophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C21H20BrN3O4

Molecular Weight

458.3 g/mol

IUPAC Name

N-[(Z)-1-bromo-1-(2-nitrophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C21H20BrN3O4/c22-18(16-11-5-6-12-17(16)25(28)29)19(21(27)24-13-7-2-8-14-24)23-20(26)15-9-3-1-4-10-15/h1,3-6,9-12H,2,7-8,13-14H2,(H,23,26)/b19-18-

InChI Key

KTYQKHKOSHYSAA-HNENSFHCSA-N

Isomeric SMILES

C1CCN(CC1)C(=O)/C(=C(\C2=CC=CC=C2[N+](=O)[O-])/Br)/NC(=O)C3=CC=CC=C3

Canonical SMILES

C1CCN(CC1)C(=O)C(=C(C2=CC=CC=C2[N+](=O)[O-])Br)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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